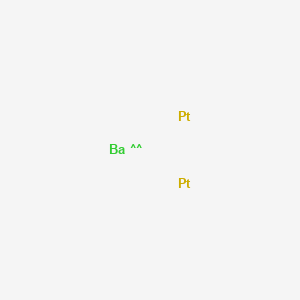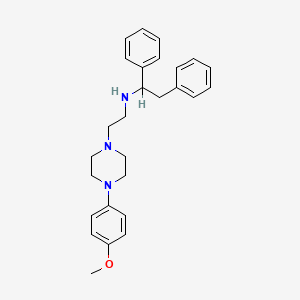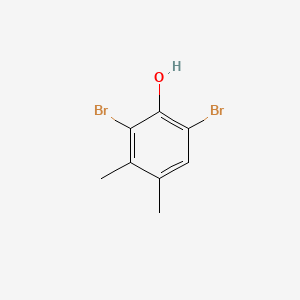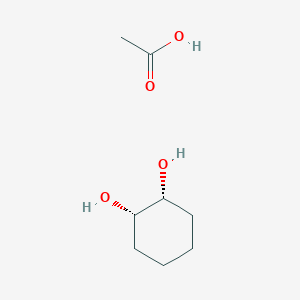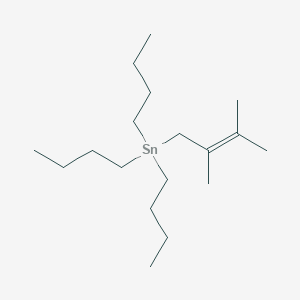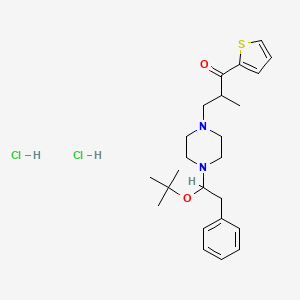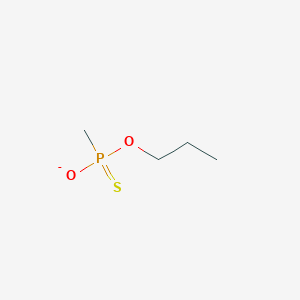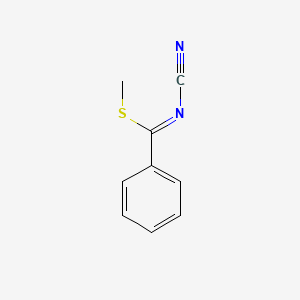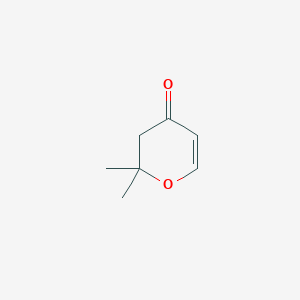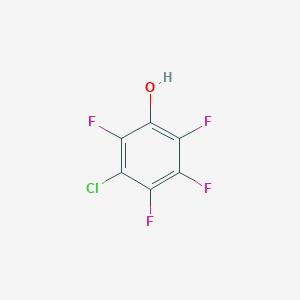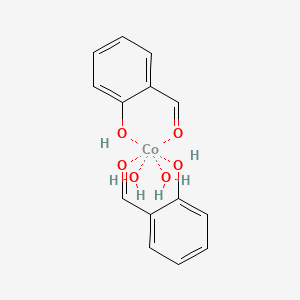![molecular formula C12H17NO2 B14711835 3-Ethenyl-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione CAS No. 20583-37-3](/img/structure/B14711835.png)
3-Ethenyl-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethenyl-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione is a complex organic compound that belongs to the family of tropane alkaloids. This compound is characterized by its bicyclic structure, which includes a nitrogen atom and multiple methyl groups. It is known for its interesting biological activities and has been the subject of extensive research in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethenyl-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through several methodologies, including the use of acyclic starting materials that contain the required stereochemical information . Another approach involves the direct stereochemical control during the transformation that generates the bicyclic architecture .
Industrial Production Methods
Industrial production of this compound often relies on the same synthetic methodologies used in laboratory settings, but scaled up to meet production demands. The use of advanced catalytic systems and optimized reaction conditions ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
3-Ethenyl-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and specific solvents to ensure the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction can produce amines or hydrocarbons.
科学的研究の応用
3-Ethenyl-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a key intermediate in the synthesis of various complex molecules.
Biology: The compound’s biological activity makes it a valuable tool in studying biochemical pathways and interactions.
Medicine: Research into its potential therapeutic effects has shown promise in treating certain medical conditions.
作用機序
The mechanism of action of 3-Ethenyl-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies have shown that it can influence neurotransmitter systems, making it a potential candidate for neurological research .
類似化合物との比較
Similar Compounds
8-Azabicyclo[3.2.1]octane: Shares the bicyclic structure but lacks the ethenyl and trimethyl groups.
3-Oxabicyclo[3.2.1]octane-2,4-dione: Contains an oxygen atom in the bicyclic structure instead of nitrogen.
Uniqueness
What sets 3-Ethenyl-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione apart is its combination of the ethenyl group and multiple methyl groups, which contribute to its unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
20583-37-3 |
|---|---|
分子式 |
C12H17NO2 |
分子量 |
207.27 g/mol |
IUPAC名 |
3-ethenyl-1,8,8-trimethyl-3-azabicyclo[3.2.1]octane-2,4-dione |
InChI |
InChI=1S/C12H17NO2/c1-5-13-9(14)8-6-7-12(4,10(13)15)11(8,2)3/h5,8H,1,6-7H2,2-4H3 |
InChIキー |
OEFSTJXCHBFPHV-UHFFFAOYSA-N |
正規SMILES |
CC1(C2CCC1(C(=O)N(C2=O)C=C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



